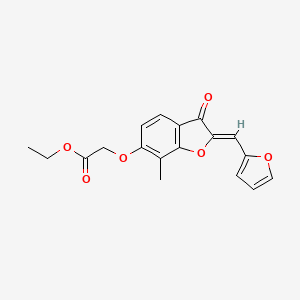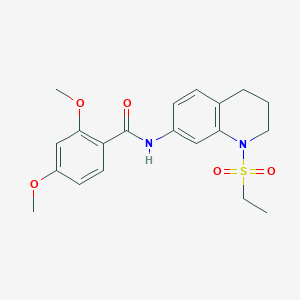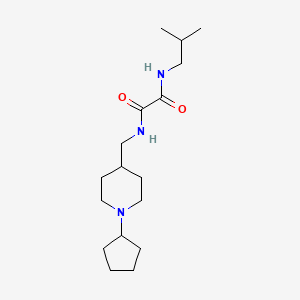![molecular formula C15H16N2O5S2 B2546300 Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895266-52-1](/img/structure/B2546300.png)
Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate," is a molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as thiophene rings, sulfamoyl groups, and carboxylate esters, have been synthesized and analyzed for their properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates is achieved by reacting 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine . Another related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, is synthesized and confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate shows a thiophene ring substituted by a 2-amino group and a 3-methyl ester group . Single crystal X-ray diffraction methods have been employed to determine the structure of a related compound, which is solved in the C2/c monoclinic space group . These studies provide insights into the molecular geometry and potential reactive sites of the compounds.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in various chemical reactions. Thiophene-2-carboxanilides and their derivatives react with chlorosulfonic acid to yield sulfonyl chlorides, which further react with amino acids to give respective derivatives . These reactions demonstrate the potential for creating a diverse array of derivatives from a thiophene core structure, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using different analytical techniques. The FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded and analyzed, with vibrational wavenumbers computed at HF and DFT levels of theory . The NH stretching wavenumber is red-shifted in the IR spectrum, indicating the weakening of the NH bond. The molecular electrostatic potential map reveals negative regions localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings could be relevant to understanding the physical and chemical properties of the compound .
Applications De Recherche Scientifique
Cyclization Mechanisms and Compound Synthesis
Methyl 3-amino-2-thiophene carboxylate, a structurally related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with amines or hydrazines, yield thienopyrimidinones rather than isomeric thienotriazepinones. This specificity in product formation provides insights into the cyclization mechanisms and the reactivity of ester and imidate groups in such chemical structures (Hajjem et al., 2010).
Tetrasubstituted Thiophenes Synthesis
A one-pot multicomponent protocol has been developed for synthesizing tetrasubstituted thiophenes by reacting certain precursors in the presence of sodium methoxide. This method offers an efficient and economical synthesis pathway, demonstrating the versatility of thiophene derivatives in organic synthesis (Sahu et al., 2015).
Gewald Reaction in Aqueous Conditions
The Gewald reaction, a method for synthesizing 2-aminothiophenes, has been adapted to work under aqueous conditions with organocatalysis. This approach allows for the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene efficiently, highlighting the adaptability of thiophene chemistry to greener synthetic methods (Abaee & Cheraghi, 2013).
Photochemical Degradation of Thiophene Derivatives
The study on the photochemical degradation of benzothiophene derivatives offers insights into the environmental fate of thiophene-based compounds, such as those used in crude oil. Understanding these degradation pathways is essential for assessing the environmental impact of thiophene-containing substances (Andersson & Bobinger, 1996).
Genotoxic and Carcinogenic Potentials Assessment
Research on the genotoxic and carcinogenic potentials of thiophene derivatives, including 3-aminothiophene compounds, employs in vitro and in silico methodologies. This work is crucial for evaluating the safety and regulatory compliance of thiophene-based chemicals in various applications, including pharmaceuticals (Lepailleur et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(2-amino-2-oxoethyl)-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-3-5-11(6-4-10)17(9-13(16)18)24(20,21)12-7-8-23-14(12)15(19)22-2/h3-8H,9H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRHEDCUVLDIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2546227.png)
![O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate](/img/structure/B2546228.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2546232.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2546233.png)

![4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2546238.png)

